![molecular formula C22H28N4O2 B5672313 2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5672313.png)
2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
The compound "2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one" is a chemical entity that falls under the broader category of diazaspirodecanone derivatives. These compounds are known for their unique molecular structures which often exhibit a range of biological activities.
Synthesis Analysis
The synthesis of similar compounds, like 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones, involves Knoevenagel condensation followed by epoxidation and ring transformation processes to yield carboxylic acid derivatives (Kirschke et al., 1994). Moreover, the synthesis of related compounds, like diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene-6-one derivatives, is achieved through cycloaddition reactions, illustrating the complexity and versatility of methods used in synthesizing diazaspiro compounds (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this class often includes a diazaspirodecanone core, which is characterized by the presence of nitrogen atoms within the spirocyclic framework. This structural motif imparts unique chemical properties to these compounds, as evidenced in related diazaspirodecanone derivatives (Feliu et al., 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including ring transformations and rearrangements. For example, in closely related structures, nucleophilic reactions and dehydrogenation processes have been observed, leading to the formation of different carboxylic acid derivatives (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives like solubility, melting point, and crystalline structure can be influenced by their unique molecular architecture. However, specific details on the physical properties of "2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one" are not available in the provided research.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential biological activity, of diazaspirodecanone derivatives are closely linked to their molecular structure. The presence of nitrogen atoms and the spirocyclic framework in these compounds often result in distinctive chemical behaviors and interactions, which could be exploited in various chemical and pharmaceutical applications (Feliu et al., 2004).
properties
IUPAC Name |
2-(1-benzylpyrazole-4-carbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-11-24-12-6-9-22(21(24)28)10-13-25(17-22)20(27)19-14-23-26(16-19)15-18-7-4-3-5-8-18/h3-5,7-8,14,16H,2,6,9-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLWSTZUGLOCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one |
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